molecular formula C13H21NO2 B14723341 Ethyl cyano(4-methylcycloheptyl)acetate CAS No. 5452-85-7

Ethyl cyano(4-methylcycloheptyl)acetate

Cat. No.: B14723341
CAS No.: 5452-85-7
M. Wt: 223.31 g/mol
InChI Key: MLKBVLYMGYYCCS-UHFFFAOYSA-N
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Description

Ethyl cyano(4-methylcycloheptyl)acetate is an organic compound that contains a carboxylate ester and a nitrile group. This compound is known for its versatility in synthetic chemistry due to its multiple reactive centers. It is a colorless liquid with a pleasant odor and is used as a starting material for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyano(4-methylcycloheptyl)acetate can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale implementation of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano(4-methylcycloheptyl)acetate undergoes various types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

    Condensation Reactions: Substituted alkenes.

    Substitution Reactions: Various substituted nitriles.

    Hydrolysis: Cyanoacetic acid and ethanol.

Mechanism of Action

The mechanism of action of ethyl cyano(4-methylcycloheptyl)acetate involves its reactivity at the nitrile and ester functional groups. The compound can undergo nucleophilic addition at the nitrile group and nucleophilic substitution at the ester group. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which activates the adjacent methylene group for various condensation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl cyano(4-methylcycloheptyl)acetate is unique due to the presence of the 4-methylcycloheptyl ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

5452-85-7

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

ethyl 2-cyano-2-(4-methylcycloheptyl)acetate

InChI

InChI=1S/C13H21NO2/c1-3-16-13(15)12(9-14)11-6-4-5-10(2)7-8-11/h10-12H,3-8H2,1-2H3

InChI Key

MLKBVLYMGYYCCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1CCCC(CC1)C

Origin of Product

United States

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